molecular formula C25H28N2O5 B265631 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265631
M. Wt: 436.5 g/mol
InChI Key: BOKRSOQLMLCJBU-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is known for its potential applications in the field of medicine, particularly in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential as a treatment for cancer and inflammatory diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels of this compound and its potential side effects.

Future Directions

There are several future directions for research on 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of more potent analogs of this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to determine the toxicity levels and potential side effects of this compound. Finally, research could focus on the potential use of this compound in combination with other drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves a series of chemical reactions. The first step involves the condensation of 4-methoxybenzoyl chloride with 3-(4-morpholinyl)propylamine to form the intermediate 4-methoxybenzoyl-3-(4-morpholinyl)propylamine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to form the final product.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been found to have various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential treatment for various inflammatory diseases.

properties

Product Name

3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H28N2O5/c1-31-20-10-8-19(9-11-20)23(28)21-22(18-6-3-2-4-7-18)27(25(30)24(21)29)13-5-12-26-14-16-32-17-15-26/h2-4,6-11,22,28H,5,12-17H2,1H3/b23-21-

InChI Key

BOKRSOQLMLCJBU-LNVKXUELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4)O

Origin of Product

United States

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